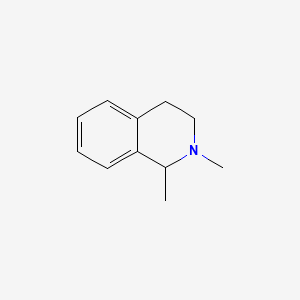

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 14429-09-5

Cat. No.: VC13555547

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14429-09-5 |

|---|---|

| Molecular Formula | C11H15N |

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | 1,2-dimethyl-3,4-dihydro-1H-isoquinoline |

| Standard InChI | InChI=1S/C11H15N/c1-9-11-6-4-3-5-10(11)7-8-12(9)2/h3-6,9H,7-8H2,1-2H3 |

| Standard InChI Key | ANEGOXNGPXRGPY-UHFFFAOYSA-N |

| SMILES | CC1C2=CC=CC=C2CCN1C |

| Canonical SMILES | CC1C2=CC=CC=C2CCN1C |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

1,2-DiMeTIQ consists of a partially saturated isoquinoline scaffold, with a six-membered benzene ring fused to a five-membered ring containing one nitrogen atom. The 1,2-dimethyl substitution pattern introduces steric and electronic modifications to the parent tetrahydroisoquinoline structure. Key features include:

-

Methyl groups at positions 1 and 2, which influence molecular conformation and intermolecular interactions.

-

A tetrahydropyridine ring that reduces aromaticity compared to fully unsaturated isoquinolines, potentially enhancing solubility and bioavailability.

-

A basic nitrogen atom capable of forming salts, such as hydriodides, to improve stability and crystallinity.

The molecular formula is , with a molecular weight of 161.25 g/mol . Structural analogs, such as 1,1-dimethyl and 1,3-dimethyl variants, exhibit distinct physicochemical and biological profiles, underscoring the importance of substitution patterns .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocols for 1,2-DiMeTIQ are detailed in the literature, methodologies for related tetrahydroisoquinolines provide actionable insights. A representative multi-step synthesis for 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline involves:

-

Condensation: Reaction of aldehydes with amines in the presence of triethylamine and dichloromethane at 20°C .

-

Cross-Coupling: Palladium-catalyzed coupling using in 1,4-dioxane/water under inert atmosphere at 110°C .

-

Hydrogenation: Reduction with hydrogen gas and trifluoromethanesulfonic acid in dichloromethane .

-

Deprotection: Base-mediated deprotection using sodium hydroxide in methanol .

Adapting these steps for 1,2-DiMeTIQ would likely require tailored aldehyde and amine precursors to achieve the desired substitution pattern.

Reaction Dynamics

The methyl groups at positions 1 and 2 may influence reactivity through steric hindrance and electronic effects. For example:

-

Electrophilic aromatic substitution is less favorable due to reduced aromaticity in the tetrahydroisoquinoline core.

-

Nucleophilic reactions at the nitrogen atom are modulated by steric shielding from adjacent methyl groups .

Physicochemical Properties

Physical Characteristics

Data from structurally related compounds suggest:

| Property | Value/Description | Source |

|---|---|---|

| Appearance | Liquid at room temperature | |

| Solubility | Enhanced in polar solvents (e.g., methanol, water) when in salt form | |

| Storage Conditions | 4°C under inert atmosphere |

Spectroscopic Data

-

Mass Spectrometry: Characteristic fragments include 133.8 (parent ion) and 90.9 (product ion) .

-

Chromatography: Reversed-phase LC-MS/MS methods enable detection in biological matrices with limits of quantification (LOQ) < 1 ng/mL .

Pharmacological and Toxicological Insights

Neurochemical Interactions

Tetrahydroisoquinoline derivatives exhibit affinity for neurotransmitter receptors, particularly dopaminergic and serotonergic systems . For 1,3-dimethyl-TIQ, studies demonstrate:

-

Neurotoxicity: Induction of convulsions and serotonin depletion in rats at doses ≥ 10 mg/kg .

-

Blood-Brain Barrier Permeability: Rapid CNS penetration following intraperitoneal administration .

While analogous data for 1,2-DiMeTIQ are lacking, its structural similarity suggests potential neuromodulatory effects warranting further study.

Analytical Methodologies

Detection in Biological Samples

A validated LC-MS/MS method for tetrahydroisoquinolines involves:

-

Sample Preparation: Solid-phase extraction (SPE) with deuterated internal standards (e.g., 1-MeTIQ-d4) .

-

Chromatography: Separation on a 5CN-MS column (150 × 2.0 mm) with gradient elution .

-

Quantification: Multiple reaction monitoring (MRM) of transitions 133.8 → 90.9 (TIQ) and 147.8 → 130.8 (1-MeTIQ) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume